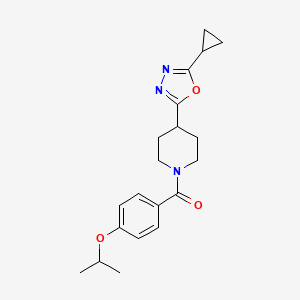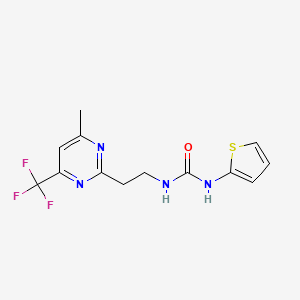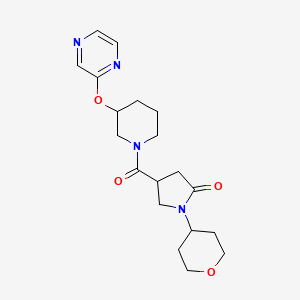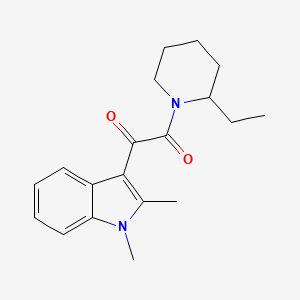![molecular formula C25H18N4O3 B2602230 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 865286-62-0](/img/structure/B2602230.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C25H18N4O3 . It has a molecular weight of 422.4 g/mol . The compound is also known by its synonyms such as “865286-62-0”, “SCHEMBL1898939”, and "AKOS024607868" .
Molecular Structure Analysis
The molecular structure of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . The IUPAC name is "N - [5- (4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide" . The InChI is "InChI=1S/C25H18N4O3/c1-31-18-13-11-17 (12-14-18)24-28-29-25 (32-24)27-23 (30)20-15-22 (16-7-3-2-4-8-16)26-21-10-6-5-9-19 (20)21/h2-15H,1H3, (H,27,29,30)" . The InChIKey is "QMIGETCKSCOQTQ-UHFFFAOYSA-N" . The Canonical SMILES is "COC1=CC=C (C=C1)C2=NN=C (O2)NC (=O)C3=CC (=NC4=CC=CC=C43)C5=CC=CC=C5" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” include a molecular weight of 422.4 g/mol, XLogP3-AA of 4.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 422.13789045 g/mol, a monoisotopic mass of 422.13789045 g/mol, a topological polar surface area of 90.1 Ų, a heavy atom count of 32, and a complexity of 620 .
科学的研究の応用
Pharmacological Evaluation
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide and its analogues have been studied for their potential as 5-HT(1B/1D) antagonists. These compounds are evaluated for their receptor binding profiles and functional in vitro testing of 5-HT(1B/1D) antagonistic properties. Some derivatives, like compound 2, have shown promising results in enhancing serotonin release in the rat brain, indicating potential applications in pharmacological studies (Liao et al., 2000).
Antimicrobial Research
Research on derivatives of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has shown that these compounds exhibit significant in vitro antibacterial and antifungal activities. The structures of these compounds have been confirmed through various spectroscopic methods, and their antimicrobial properties are investigated against common pathogens like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Antidiabetic Research
N-substituted derivatives of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide have been synthesized and evaluated for in vitro antidiabetic activity. These compounds have been tested using the α-amylase inhibition assay, indicating their potential role in antidiabetic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiplasmodial Activities
N-acylated furazan-3-amine derivatives, related to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, have been tested for their activities against Plasmodium falciparum. These studies contribute to understanding the structure–activity relationships and identifying potential antiplasmodial agents (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGETCKSCOQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)


![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)


![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)
